molecular formula C11H14BrNO2 B14843956 2-Bromo-3-cyclopropoxy-4-isopropoxypyridine

2-Bromo-3-cyclopropoxy-4-isopropoxypyridine

Cat. No.: B14843956
M. Wt: 272.14 g/mol
InChI Key: XWBZDVFVLBVCFU-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxy-4-isopropoxypyridine is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of pyridine, featuring bromine, cyclopropoxy, and isopropoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent etherification reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxy-4-isopropoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other substituents.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-3-cyclopropoxy-4-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxy-4-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyclopropoxy-3-isopropoxypyridine
  • 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine

Comparison

Compared to similar compounds, 2-Bromo-3-cyclopropoxy-4-isopropoxypyridine may exhibit unique reactivity due to the specific positioning of its substituents. This can influence its chemical behavior, making it suitable for particular applications where other compounds may not be as effective .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-4-propan-2-yloxypyridine

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

XWBZDVFVLBVCFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)Br)OC2CC2

Origin of Product

United States

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